Piperidine-4-sulfonyl fluoride

Chemical Biology Covalent Inhibitors Hydrolytic Stability

Piperidine-4-sulfonyl fluoride (CAS 1936260-29-5) is a heterocyclic sulfonyl fluoride with the molecular formula C5H10FNO2S and a molecular weight of 167.20 g/mol. It features a secondary amine within a piperidine ring and a sulfonyl fluoride (–SO2F) warhead at the 4-position.

Molecular Formula C5H10FNO2S
Molecular Weight 167.20 g/mol
Cat. No. B12164654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-sulfonyl fluoride
Molecular FormulaC5H10FNO2S
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)F
InChIInChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2
InChIKeySCUPXJIOUWNHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-4-sulfonyl Fluoride: A Strategic Building Block for Covalent Probe and Inhibitor Design


Piperidine-4-sulfonyl fluoride (CAS 1936260-29-5) is a heterocyclic sulfonyl fluoride with the molecular formula C5H10FNO2S and a molecular weight of 167.20 g/mol [1]. It features a secondary amine within a piperidine ring and a sulfonyl fluoride (–SO2F) warhead at the 4-position [1]. This electrophilic warhead reacts with nucleophilic amino acid residues (e.g., serine, threonine, tyrosine, lysine, cysteine, and histidine) to form stable covalent adducts, enabling targeted covalent inhibition (TCI) and activity-based protein profiling (ABPP) [2]. The compound is a versatile precursor in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, facilitating efficient and selective conjugation [3].

Why Piperidine-4-sulfonyl Fluoride Cannot Be Directly Substituted by Other Sulfonylating Agents or Warheads


Generic substitution of piperidine-4-sulfonyl fluoride with alternative electrophiles is highly problematic due to its uniquely balanced, application-critical properties. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis in aqueous media, sulfonyl fluorides exhibit superior hydrolytic stability, with a half-life of approximately 48 hours at physiological pH (7.4), enabling their use in biological assays . An aliphatic sulfonyl fluoride, such as the piperidine derivative, offers a distinct reactivity profile compared to aromatic sulfonyl fluorides or perfluoroalkylsulfonyl fluorides, directly influencing the kinetics of covalent bond formation and target engagement in a biological context [1]. Furthermore, the piperidine core is not merely a scaffold; its secondary amine is essential for further functionalization to tune binding affinity, selectivity, and pharmacokinetic properties, making the unprotected core unit a critical starting material .

Quantitative Evidence Guide: Piperidine-4-sulfonyl Fluoride Differentiation Data


Superior Aqueous Stability of Piperidine-4-sulfonyl Fluoride vs. Sulfonyl Chloride at Physiological pH

The sulfonyl fluoride warhead in piperidine-4-sulfonyl fluoride demonstrates a critical stability advantage over its sulfonyl chloride analog, which is essential for biological applications. At physiological pH (7.4), piperidine-4-sulfonyl fluoride has a hydrolytic half-life (t₁/₂) of approximately 48 hours, as reported in vendor technical datasheets . In stark contrast, analogous sulfonyl chlorides are known to hydrolyze almost instantaneously under the same conditions, rendering them unsuitable for applications requiring sustained aqueous stability. This class-level inference is supported by general literature on sulfonyl fluoride stability [1].

Chemical Biology Covalent Inhibitors Hydrolytic Stability

Enhanced Selectivity via 4-Fluorosulfonylpiperidine in 5-HT2A Antagonists Over IKr Channel

The 4-fluorosulfonylpiperidine motif, directly derived from piperidine-4-sulfonyl fluoride, has been shown to significantly enhance selectivity for the 5-HT2A receptor over the IKr (hERG) potassium channel [1]. This is a critical safety and efficacy milestone, as blockade of the hERG channel is a major cause of drug-induced cardiotoxicity. A study on N-arylsulfonylpiperidine 5-HT2A antagonists demonstrated that incorporating fluorine at the 4-position led to compounds with no significant increase in QTc interval in anesthetized dogs, even at plasma concentrations as high as 148 μM [1].

Medicinal Chemistry Ion Channel Selectivity Insomnia

Piperidine-4-sulfonyl Fluoride as a Core Scaffold for Potent Antibacterial Thymidylate Kinase Inhibitors

The sulfonylpiperidine class, for which piperidine-4-sulfonyl fluoride is a foundational building block, has yielded potent inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. A co-crystal structure (PDB ID: 4HLD) confirms the sulfonylpiperidine core's specific binding mode [1]. Compounds in this class have demonstrated potent enzymatic inhibition, with a lead compound showing a Ki of 1.7 nM against Streptococcus pneumoniae TMK [2]. This provides structural and quantitative validation for using the piperidine-4-sulfonyl core in antibacterial drug discovery.

Antibacterial Kinase Inhibitor Structural Biology

Dual Reactivity of Piperidine-4-sulfonyl Fluoride: High-Yielding SuFEx Reactions and Diverse Derivative Synthesis

Piperidine-4-sulfonyl fluoride exhibits efficient and flexible reactivity as a SuFEx click chemistry hub. In a study of Lewis acid-catalyzed SuFEx reactions, piperidine was used as a nucleophile to react with a sulfonyl fluoride, demonstrating the fundamental reactivity of this functional group pairing [1]. Furthermore, piperidine-4-sulfonyl fluoride itself acts as a highly versatile electrophile. It can be quantitatively derivatized with a range of nucleophiles; for example, reaction with ammonia yields piperidine-4-sulfonamide in 89% yield, while reaction with methanol yields the corresponding sulfonate ester in 78% yield . This demonstrates its robustness and high conversion efficiency, critical for both library synthesis and bioconjugation strategies.

SuFEx Click Chemistry Organic Synthesis Conjugation

Validated Application Scenarios for Piperidine-4-sulfonyl Fluoride


Design and Synthesis of Activity-Based Protein Profiling (ABPP) Probes

The unique hydrolytic stability (t₁/₂ ≈ 48 h at pH 7.4) combined with selective reactivity towards a broad range of nucleophilic residues makes piperidine-4-sulfonyl fluoride an ideal 'warhead' starting material for constructing ABPP probes . Its secondary amine allows for facile conjugation to recognition elements or fluorescent/affinity tags using SuFEx chemistry. This enables the profiling of enzyme families like serine hydrolases and kinases in complex proteomes, with confidence that the probe will not prematurely hydrolyze during the labeling experiment.

Development of Safe 5-HT2A Receptor Ligands for CNS Disorders

Medicinal chemistry programs can leverage the 4-fluorosulfonylpiperidine motif to develop novel antipsychotics or sleep aids. As demonstrated, this core selectively targets 5-HT2A without the cardiotoxic hERG liability that plagues many CNS drugs, a fact proven by the absence of QTc prolongation in vivo at high plasma concentrations (148 μM) [1]. This built-in safety feature accelerates lead optimization by reducing the risk of late-stage failure due to cardiovascular side effects.

Structure-Based Design of Antibacterial Agents Targeting Thymidylate Kinase

The sulfonylpiperidine scaffold is a validated core for creating potent antibacterial compounds. Its successful co-crystallization with TMK (PDB 4HLD) and demonstration of low-nanomolar potency (Ki = 1.7 nM) provide a clear structural rationale and quantitative benchmark for medicinal chemists [2], [3]. Piperidine-4-sulfonyl fluoride is the direct precursor for synthesizing focused libraries of these inhibitors to combat drug-resistant Gram-positive pathogens.

Efficient Synthesis of Sulfonamide-Focused Compound Libraries via SuFEx Chemistry

Organic and medicinal chemists can rely on piperidine-4-sulfonyl fluoride's high and predictable reactivity. Its near-quantitative conversion to sulfonamides (89% yield) under mild conditions makes it a high-value building block for parallel synthesis, enabling the rapid creation of diverse sulfonamide libraries for high-throughput screening without the need for extensive optimization or purification .

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